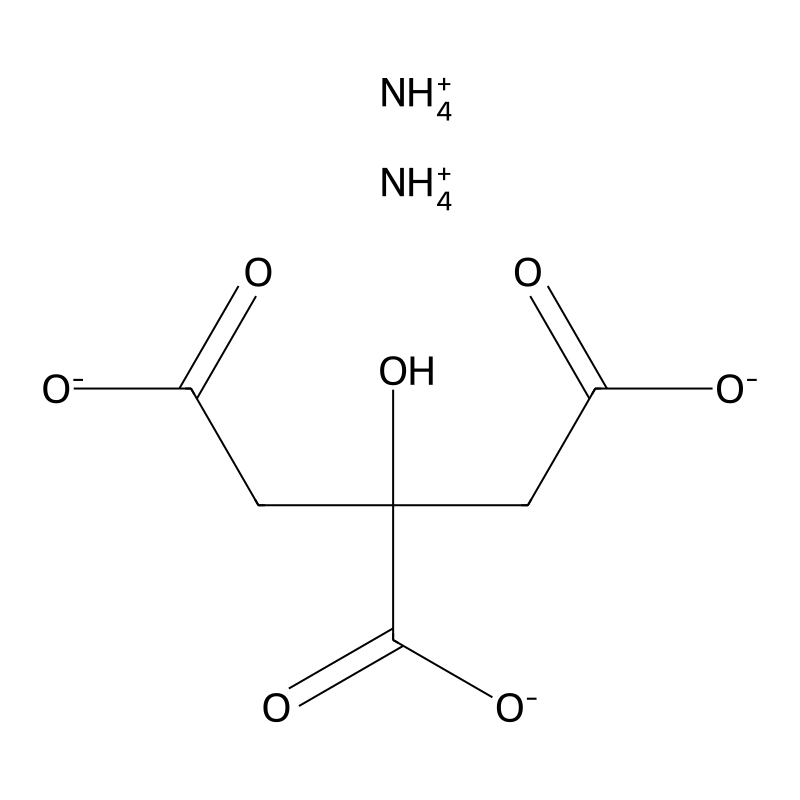

Diammonium citrate

C6H14N2O7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H14N2O7

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in about 1 part wate

Synonyms

Canonical SMILES

Chelating Agent

Diammonium citrate acts as a chelating agent, meaning it can bind to metal ions in a complex structure. This ability proves valuable in various research areas, including:

- Environmental remediation: Diammonium citrate can help remove heavy metals from contaminated soil and water []. Its ability to form complexes with metals allows them to be separated from the environment, reducing their potential harm.

Buffering Agent

Diammonium citrate functions as a weak buffer, resisting changes in pH within a specific range. This property makes it useful in:

- Biological research: Maintaining a consistent pH is crucial for many biological experiments. Diammonium citrate's buffering capacity helps maintain the desired pH in cell culture studies, enzyme assays, and other biological research applications [].

Nutrient Source

Diammonium citrate can serve as a non-essential nitrogen source for some organisms, including specific bacteria and fungi. This property has applications in:

- Microbial research: Scientists can use diammonium citrate to study the growth and metabolism of microorganisms in controlled laboratory settings [].

Cleaning and Restoration

Diammonium citrate's chelating properties make it a valuable tool in:

Diammonium citrate is a chemical compound with the formula . It is classified as a citrate salt, where two of the three carboxylic acid groups of citric acid are deprotonated and associated with ammonium ions. This results in a white crystalline solid that is highly soluble in water, making it useful in various applications, particularly in the pharmaceutical and food industries .

Diammonium citrate is recognized for its mild alkalinity and is often used as a buffering agent. It can be found under various names, including ammonium citrate dibasic and ammonium hydrogen citrate .

DAC is generally considered a safe compound with low toxicity []. However, some precautions should be taken when handling it:

- Skin and eye irritant: DAC can cause irritation upon contact with skin or eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling it [].

- Inhalation hazard: Dust inhalation may cause respiratory irritation. Use proper ventilation and avoid creating dust when working with DAC.

- Acidity: DAC exhibits mild acidity due to the presence of a dissociable proton. It's advisable to handle it with care to avoid contact with sensitive materials.

In addition to neutralization reactions, diammonium citrate can also undergo hydrolysis, where it reacts with water to release ammonia and citric acid under certain conditions. This characteristic is particularly relevant in biological systems where pH regulation is crucial .

Diammonium citrate exhibits several biological activities, primarily due to its role as a source of ammonium ions, which are essential for various metabolic processes. It has been studied for its effects on protein synthesis and cellular metabolism. Additionally, diammonium citrate has shown potential in enhancing the solubility of certain compounds in biological assays, making it valuable in analytical chemistry and biochemistry .

Research indicates that diammonium citrate can improve the sensitivity of mass spectrometry techniques by acting as a matrix for peptide analysis, thereby facilitating the identification of phosphorylated peptides .

Diammonium citrate can be synthesized through several methods, including:

- Neutralization Reaction: Mixing citric acid with ammonium hydroxide or ammonium carbonate results in the formation of diammonium citrate.

- Evaporation: The solution obtained from the neutralization reaction can be evaporated to yield solid diammonium citrate.

- Crystallization: Further purification can be achieved through crystallization techniques using appropriate solvents to isolate pure diammonium citrate crystals .

Diammonium citrate has a wide range of applications, including:

- Pharmaceuticals: Used as an excipient and buffering agent in drug formulations.

- Food Industry: Acts as a food additive to enhance flavor and preserve food products.

- Agriculture: Utilized as a nitrogen source in fertilizers.

- Laboratory Use: Serves as a reagent in biochemical assays and analytical chemistry due to its buffering capacity .

Studies have indicated that diammonium citrate interacts with various substances, influencing their solubility and stability. For example, its addition to matrices in mass spectrometry enhances the detection sensitivity of biomolecules by reducing background noise . Furthermore, its role in pH buffering helps maintain optimal conditions for enzymatic reactions.

Research into its interactions with other compounds continues to expand, revealing potential uses in drug delivery systems and biochemical applications where controlled release is necessary .

Diammonium citrate shares similarities with several other compounds that also contain ammonium and citrate ions. Here are some notable comparisons:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ammonium Citrate | A dibasic salt of citric acid; used similarly but less soluble than diammonium citrate. | |

| Potassium Citrate | A potassium salt of citric acid; used primarily for electrolyte replenishment. | |

| Calcium Citrate | A calcium salt; often used as a dietary supplement for calcium intake. | |

| Sodium Citrate | Commonly used as an anticoagulant and food preservative; has different solubility properties compared to diammonium citrate. |

Uniqueness: Diammonium citrate is unique due to its specific dual ammonium ion composition, which enhances its buffering capacity compared to other salts of citric acid. Its solubility profile makes it particularly useful in both pharmaceutical formulations and biochemical assays.

The diverse applications and unique chemical properties make diammonium citrate an important compound across various fields, from pharmaceuticals to agriculture.

Physical Description

Liquid

Colorless or white solid; [HSDB] White odorless granules; [MSDSonline]

Color/Form

Colorless crystals

White granules

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.48 g/cu cm

Odor

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 62 of 275 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 213 of 275 companies with hazard statement code(s):;

H315 (15.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

7632-50-0

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Miscellaneous Manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2): ACTIVE

Component of algicidal compound.

Reported product category: shampoos (non-coloring)